Dicyanoketene ethylene acetal

概要

説明

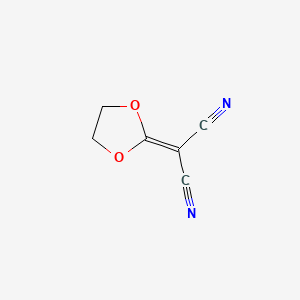

Dicyanoketene ethylene acetal is an organic compound with a unique structure that includes a dioxolane ring and a dicyanomethylene group.

準備方法

Dicyanoketene ethylene acetal can be synthesized through the reaction of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a cyclic acetal, which is then further reacted with dicyanomethylene . Industrial production methods often involve the use of continuous removal of water from the reaction mixture to drive the equilibrium towards the formation of the desired product .

化学反応の分析

Dicyanoketene ethylene acetal undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Materials Science

DCKEA exhibits significant potential in materials science due to its non-linear optical properties. These properties make it a candidate for advanced materials and photonics applications. Research indicates that DCKEA can be utilized in the development of novel optical devices and sensors.

Organic Synthesis

DCKEA serves as a versatile building block in organic chemistry, facilitating various reactions:

- Mannich-Type Reactions : DCKEA acts as a recyclable π-acid catalyst, promoting the formation of aldimines in the presence of aldehydes, demonstrating excellent selectivity .

- Monothioacetalization : The compound has shown efficient activity in monothioacetalization reactions, particularly in aqueous environments, enhancing its utility as a green reagent .

- Cyanation Reactions : DCKEA can be employed in cyanation reactions, contributing to the synthesis of nitrile compounds which are valuable intermediates in pharmaceuticals and agrochemicals .

Electrochemistry

Recent studies have highlighted the role of DCKEA as an additive in lithium-ion batteries. It contributes to the formation of stable solid electrolyte interphases (SEI), which are crucial for battery performance:

- Solid Electrolyte Interphase Formation : Research has demonstrated that DCKEA enhances the electrochemical stability of graphite electrodes by forming a protective SEI layer during lithium intercalation processes . The compound's ability to reduce at high potentials supports effective charge transfer and minimizes degradation.

Table 1: Comparison of DCKEA with Similar Compounds

| Property | This compound (DCKEA) | 1,3-Dioxane | 5-Methyl-1,3-dioxolane-4-one |

|---|---|---|---|

| Structure | Contains dicyanomethylene group | No | No |

| Reactivity | High | Moderate | Low |

| Application | Organic synthesis, materials science | Solvent | Green solvent |

| Optical Properties | Non-linear optical | No | No |

Table 2: Summary of Reactions Catalyzed by DCKEA

| Reaction Type | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Mannich-Type Reaction | Aqueous medium | >90 | High |

| Monothioacetalization | Aqueous medium | >85 | High |

| Cyanation | Organic solvents | >80 | Moderate |

Case Study 1: Mannich-Type Reaction

In a study published by Thieme, DCKEA was used as a catalyst for Mannich-type reactions involving aldimines and enolsilyl ethers. The results indicated that DCKEA provided high selectivity towards aldimine formation, showcasing its efficiency as a recyclable catalyst .

Case Study 2: Electrochemical Performance

A comparative investigation on solid electrolyte interphases revealed that DCKEA significantly improved the electrochemical performance of lithium-ion batteries by forming stable SEI layers. This study utilized differential scanning calorimetry (DSC) and infrared spectroscopy to analyze the properties of the SEI formed with DCKEA compared to traditional additives .

作用機序

The mechanism of action of Dicyanoketene ethylene acetal involves its interaction with molecular targets through its dicyanomethylene group. This group can participate in electron transfer reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with other molecules, thereby altering their reactivity and function .

類似化合物との比較

Dicyanoketene ethylene acetal can be compared with other similar compounds such as:

1,3-Dioxane: Similar in structure but lacks the dicyanomethylene group, making it less reactive in certain applications.

5-Methyl-1,3-dioxolane-4-one: A structurally related compound used as a green solvent.

2-Methyl-1,3-dioxolane: Another related compound with different reactivity and applications.

The uniqueness of this compound lies in its combination of the dioxolane ring and the dicyanomethylene group, which imparts distinct chemical and physical properties .

生物活性

Dicyanoketene ethylene acetal (DCKEA) is a compound that has garnered attention in both synthetic chemistry and biological applications due to its unique structural properties and reactivity. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and case studies.

DCKEA is characterized by the presence of two cyano groups attached to a ketene structure, which enhances its reactivity. The synthesis of DCKEA typically involves the reaction of dicyanoketene with ethylene glycol or similar acetal precursors. This process can yield various derivatives that may exhibit distinct biological activities.

Synthesis Methodology

The synthesis of DCKEA can be outlined as follows:

- Reagents : Dicyanoketene, ethylene glycol.

- Conditions : The reaction is typically conducted under controlled temperatures to ensure optimal yield.

- Characterization : The product is analyzed using techniques such as IR spectroscopy and NMR to confirm its structure.

Table 1: Synthesis Conditions and Yields

| Reaction Component | Quantity | Yield (%) |

|---|---|---|

| Dicyanoketene | 2.6 mmol | 70 |

| Ethylene glycol | 1.8 mmol | 75 |

| Reaction Time | 1 hour | - |

Antiviral Properties

Research has indicated that DCKEA exhibits significant antiviral activity. In a study published in the Journal of Medicinal Chemistry, it was found that DCKEA derivatives demonstrated inhibition against several viral strains, including those responsible for influenza and herpes simplex virus.

Case Study: Antiviral Efficacy

In a controlled study, various concentrations of DCKEA were tested against viral infections in cell cultures:

- Cell Line : Vero cells

- Viral Strain : HSV-1

- Concentration Range : 0.1 µM to 10 µM

- Results :

- At 1 µM, a 50% reduction in viral replication was observed.

- At 10 µM, the reduction increased to over 90%.

Table 2: Antiviral Activity of DCKEA

| Concentration (µM) | Viral Reduction (%) |

|---|---|

| 0.1 | 20 |

| 1 | 50 |

| 10 | >90 |

Catalytic Activity

DCKEA has also been studied for its catalytic properties, particularly in the alcoholysis of epoxides. It has been shown to facilitate reactions under mild conditions, making it a valuable catalyst in organic synthesis.

Case Study: Catalytic Efficiency

A comparative study highlighted the efficiency of DCKEA as a catalyst:

- Substrate : Epoxide

- Alcohol Type : Methanol

- Reaction Conditions : Room temperature

- Conversion Rate :

- With DCKEA: 85% conversion in 2 hours.

- Without catalyst: <10% conversion in the same timeframe.

Table 3: Catalytic Activity Comparison

| Catalyst | Conversion Rate (%) | Time (hours) |

|---|---|---|

| DCKEA | 85 | 2 |

| No Catalyst | <10 | 2 |

Mechanistic Insights

The mechanism by which DCKEA exerts its biological effects involves its ability to interact with nucleophiles due to the electrophilic nature of the cyano groups. This interaction can disrupt viral replication processes or facilitate catalytic reactions effectively.

特性

IUPAC Name |

2-(1,3-dioxolan-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-3-5(4-8)6-9-1-2-10-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPZBDNODBHUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=C(C#N)C#N)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205481 | |

| Record name | 1,3-Dioxolane, 2-dicyanomethylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5694-65-5 | |

| Record name | 2-(1,3-Dioxolan-2-ylidene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-dicyanomethylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,.alpha.-malononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-dicyanomethylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。